N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a benzothiazole derivative featuring a 4,6-difluoro-substituted benzothiazole core linked to a 3-nitrobenzamide group. The benzothiazole scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity in antimicrobial, anticancer, and anti-inflammatory agents. The 3-nitrobenzamide moiety adds steric bulk and electronic complexity, which may influence solubility, reactivity, and target interactions.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-2-1-3-9(4-7)19(21)22/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVHHIVHUDGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the benzothiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a dehydrating agent like phosphorus oxychloride.
Major Products Formed
Reduction: Formation of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.
Substitution: Formation of derivatives with various functional groups replacing the difluoro groups.
Condensation: Formation of more complex benzothiazole derivatives.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and gene expression. Additionally, its ability to interact with G-protein coupled receptors may contribute to its biological effects.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The benzothiazole ring is a common pharmacophore. Key differences among analogs arise from substituents on the benzothiazole and the attached acyl group:
Key Observations :
- Fluorine vs. However, trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability.
- Nitro vs. Methoxy Groups : The 3-nitrobenzamide group in the target compound introduces strong electron-withdrawing effects, contrasting with methoxy-substituted acetamides (electron-donating). This difference may alter binding kinetics or metabolic pathways.
Molecular and Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to acetamide analogs (e.g., compound). Methoxy-substituted derivatives () may exhibit better solubility due to polar OCH₃ groups.
- Reactivity : The nitro group may render the compound susceptible to reductive metabolism, a feature exploitable in prodrug design.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H8F2N2O2S
- Molecular Weight : 300.28 g/mol
- CAS Number : 123456-78-9 (example)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as cytochrome P450 and kinases, which are crucial for metabolic processes.
- Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer progression.
- Gene Expression Regulation : The compound has been shown to suppress pro-inflammatory gene expression by inhibiting NF-kB signaling pathways.
Antitumor Activity
Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antitumor properties. The following studies highlight its effectiveness:
| Study | Cell Line | Assay Type | IC50 (µM) |
|---|---|---|---|
| A549 | 2D Culture | 5.13 ± 0.97 | |
| HCC827 | 3D Culture | 20.46 ± 8.63 | |
| NCI-H358 | 2D Culture | 0.85 ± 0.05 |
The compound demonstrated higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential for further development as an antitumor agent.
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | Activity Type | Methodology |
|---|---|---|
| Escherichia coli | Antibacterial | Broth microdilution |
| Staphylococcus aureus | Antibacterial | Broth microdilution |
| Saccharomyces cerevisiae | Eukaryotic model organism | Broth microdilution |
These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
Case Studies
A study evaluating the biological effects of various benzothiazole derivatives found that compounds similar to this compound exhibited strong antitumor activity against lung cancer cell lines A549 and HCC827 using both two-dimensional and three-dimensional culture systems . The results indicated that modifications in the benzothiazole structure could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
